molecular formula C7H15NO2 B1589094 Tert-butyl N-ethylcarbamate CAS No. 38267-76-4

Tert-butyl N-ethylcarbamate

Cat. No. B1589094
CAS RN: 38267-76-4
M. Wt: 145.2 g/mol
InChI Key: ISTGQSQWSKCNFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl N-ethylcarbamate (TBNEC) is an organic compound that is widely used in a variety of industrial, commercial, and scientific applications. It is a highly reactive and versatile compound, and its unique properties have made it an invaluable tool in a range of scientific and industrial processes.

Scientific research applications

Synthesis and Characterization

Tert-butyl N-ethylcarbamate-related compounds like ethyl tert-butyl ether (ETBE) have been synthesized and characterized in various studies. For example, a laboratory procedure described the synthesis of ETBE by the acid-catalyzed reaction of tert-butyl alcohol with ethyl alcohol, highlighting its application in enhancing gasoline oxygenate and improving combustion efficiency (Donahue, D'Amico, & Exline, 2002).

Polymer Degradation

Research has explored the development of polymers comprising various carbamate linkages for unique biodegradation properties. A study introduced a cascade biodegradable polymer based on alternating cyclization and elimination reactions, utilizing tert-butylcarbamate (Boc) groups as a cleavable end-cap, demonstrating its potential in medical devices, drug delivery vehicles, and tissue engineering scaffolds (Dewit & Gillies, 2009).

Environmental Impact and Degradation

The environmental impact of fuel oxygenates such as methyl tert-butyl ether (MTBE) and ETBE has been extensively studied, including their solubility in aqueous media and implications for groundwater and surface water pollution. A study reported the solubility of these chemicals, which is crucial for assessing their fate and transport as pollutants (Gonzalez-Olmos & Iglesias, 2008). Moreover, microbial degradation of these compounds offers insights into potential remediation strategies, with findings suggesting that ETBE and similar substances can be biodegraded under specific conditions, presenting a possibility for biological treatment of contaminated water (Fayolle, Vandecasteele, & Monot, 2001).

Organic Synthesis

In organic synthesis, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been utilized as N-(Boc) nitrone equivalents, showcasing their role as building blocks in the synthesis of N-(Boc)hydroxylamines and other compounds, which indicates their versatility and utility in organic chemistry (Guinchard, Vallée, & Denis, 2005).

properties

IUPAC Name

tert-butyl N-ethylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2/c1-5-8-6(9)10-7(2,3)4/h5H2,1-4H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISTGQSQWSKCNFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80458525
Record name Tert-butyl N-ethylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80458525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl N-ethylcarbamate

CAS RN

38267-76-4
Record name Tert-butyl N-ethylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80458525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl N-ethylcarbamate
Reactant of Route 2
Reactant of Route 2
Tert-butyl N-ethylcarbamate
Reactant of Route 3
Reactant of Route 3
Tert-butyl N-ethylcarbamate
Reactant of Route 4
Reactant of Route 4
Tert-butyl N-ethylcarbamate
Reactant of Route 5
Reactant of Route 5
Tert-butyl N-ethylcarbamate
Reactant of Route 6
Reactant of Route 6
Tert-butyl N-ethylcarbamate

Citations

For This Compound
1
Citations
KD Green, MY Fosso, S Garneau-Tsodikova - Molecules, 2018 - mdpi.com
A series of 22 donepezil analogues were synthesized through alkylation/benzylation and compared to donepezil and its 6-O-desmethyl adduct. All the compounds were found to be …
Number of citations: 33 www.mdpi.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.